molecular formula C10H8IN B184771 1-(4-Iodophenyl)pyrrole CAS No. 92636-36-7

1-(4-Iodophenyl)pyrrole

Cat. No. B184771
CAS RN: 92636-36-7
M. Wt: 269.08 g/mol
InChI Key: FMURNAZHVQDQQN-UHFFFAOYSA-N
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Description

“1-(4-Iodophenyl)pyrrole” is a chemical compound with the molecular formula C10H8IN . It is a pyrrole derivative where the pyrrole ring is substituted at position 1 by a 4-iodophenyl group .


Molecular Structure Analysis

The molecular structure of “1-(4-Iodophenyl)pyrrole” can be represented as a pyrrole ring substituted at position 1 by a 4-iodophenyl group . The 3D structure of the molecule can be viewed using specific software .

Scientific Research Applications

“1-(4-Iodophenyl)pyrrole” is a chemical compound with the molecular formula C10H8IN . It’s a cream to brown powder with a melting point between 124.5-133.5°C . This compound is available from Thermo Scientific Chemicals .

Pyrrole derivatives, such as “1-(4-Iodophenyl)pyrrole”, have been highlighted for their applications in various fields, including drug discovery, material science, and catalysis . Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . Its importance in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility, making it a valuable tool for drug design and development .

The synthesis of pyrrole derivatives has been a crucial area for research, with various conventional and modern approaches being used to acquire a series of pyrrole scaffolds . These methods include the use of metals, nanomaterials, and complex heterogeneous catalysed methods . Special emphasis has been given to the use of green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods in the synthesis of pyrroles .

Safety And Hazards

“1-(4-Iodophenyl)pyrrole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrole and its derivatives have been the focus of numerous research studies due to their diverse biological activities and their presence in many natural products . Therefore, “1-(4-Iodophenyl)pyrrole” and similar compounds may continue to be of interest in future research, particularly in the fields of medicinal chemistry and material science.

properties

IUPAC Name

1-(4-iodophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMURNAZHVQDQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919037
Record name 1-(4-Iodophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodophenyl)pyrrole

CAS RN

92636-36-7
Record name 92636-36-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Iodophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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